Product packaging for N-Methyltyramine hydrochloride(Cat. No.:CAS No. 13062-76-5)

N-Methyltyramine hydrochloride

Cat. No.: B138609
CAS No.: 13062-76-5
M. Wt: 187.66 g/mol
InChI Key: JNZSSRZVHCKFLK-UHFFFAOYSA-N
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Description

Significance of Trace Amines in Biological Regulation

Trace amines are a group of endogenous compounds that are structurally and metabolically related to classical monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin. wikipedia.org Despite being present in much lower concentrations in the brain and peripheral nervous tissues, they play a crucial role in neuromodulation. wikipedia.orgsci-hub.se Trace amines, including N-methyltyramine, exert their effects by activating a specific class of receptors known as trace amine-associated receptors (TAARs). wikipedia.org TAAR1 is the most well-characterized of these receptors and is a key mediator of the actions of trace amines. wikipedia.org Activation of TAAR1 can influence the release and reuptake of monoamine neurotransmitters, thereby regulating their levels in the synaptic cleft. wikipedia.org This modulation of monoaminergic systems implicates trace amines in a wide range of physiological and pathological processes, including mood, cognition, and neurological disorders such as ADHD and depression. wikipedia.orgsci-hub.se In addition to their roles in the central nervous system, trace amines and their receptors are also found in peripheral tissues, where they are involved in regulating immune and metabolic functions. wikipedia.orgbiorxiv.org For instance, they have been shown to influence insulin (B600854) secretion from pancreatic β-cells. biorxiv.orgmdpi.com The gut microbiota is a significant source of trace amines, which are produced through the bacterial breakdown of amino acids. spbu.ru

N-Methyltyramine as a Natural Phenethylamine (B48288) Alkaloid

N-methyltyramine (NMT), with the chemical name 4-[2-(methylamino)ethyl]phenol, is a naturally occurring phenethylamine alkaloid. wikipedia.orgcymitquimica.com It is classified as a trace amine in humans and is also found in a diverse range of plant species. wikipedia.org Structurally, it is the N-methylated derivative of tyramine (B21549), another well-known biogenic amine. wikipedia.orgwikipedia.org This structural relationship underlies many of their shared pharmacological properties. wikipedia.org

N-methyltyramine has been identified in various plants, including barley, bitter orange (Citrus aurantium), and certain species of cacti and acacia. wikipedia.orgbscg.org In fact, it was first isolated from germinating barley roots in 1950. wikipedia.org Its presence has been confirmed in numerous other plant species, highlighting its widespread distribution in the plant kingdom. bscg.org For example, significant concentrations of N-methyltyramine have been reported in the leaves of Acacia berlandieri and Acacia rigidula. wikipedia.org Due to its occurrence in barley, N-methyltyramine can be found in fermented beverages like beer. wikipedia.orgfoodb.ca

Historical Context of N-Methyltyramine Research

The scientific investigation of N-methyltyramine began with its isolation from germinating barley in 1950. wikipedia.org Early research focused on its chemical synthesis and natural occurrence. One of the early synthesis methods involved the thermal decarboxylation of N-methyltyrosine. wikipedia.org Following its discovery, studies in the 1960s detected its presence in beer, a direct consequence of its occurrence in malted barley. wikipedia.org

Interest in N-methyltyramine grew in the context of its relationship with other biogenic amines and its potential physiological effects. Researchers began to explore its pharmacological properties, noting its structural similarity to tyramine. wikipedia.org In recent decades, with the discovery of trace amine-associated receptors (TAARs) in 2001, the understanding of N-methyltyramine's mechanism of action has significantly advanced. frontiersin.org It is now recognized as an agonist of TAAR1, which helps to explain its modulatory effects on monoaminergic systems. wikipedia.org More recent research has also delved into its metabolic fate, showing that it undergoes first-pass metabolism primarily in the liver. psu.edu The development of advanced analytical techniques has facilitated the accurate detection and quantification of N-methyltyramine in various biological and food samples. researchgate.netjst.go.jpnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO B138609 N-Methyltyramine hydrochloride CAS No. 13062-76-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZSSRZVHCKFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

370-98-9 (Parent)
Record name N-Methyltyramine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50156642
Record name Phenol, p-(2-(methylamino)ethyl)-, hydrochloride
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Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-76-5
Record name Phenol, 4-[2-(methylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13062-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyltyramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, p-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLTYRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Distribution of N Methyltyramine

Natural Occurrence in Botanical Species

N-Methyltyramine is a naturally occurring phenethylamine (B48288) alkaloid found in a wide array of plant species. wikipedia.org Its discovery as a natural product was first reported in 1950 from germinating barley roots. wikipedia.org

Presence in Germinating Barley and Malt (B15192052) Products

The process of malting barley significantly influences the concentration of N-Methyltyramine. Research has shown that raw barley contains a mean concentration of approximately 5 μg/g of N-Methyltyramine. wikipedia.org This concentration increases during the malting process. In green malts, which are barley grains that have been soaked and allowed to germinate, the mean concentration rises to about 21 μg/g. wikipedia.org The subsequent kilning of these green malts further elevates the N-Methyltyramine content to a mean of approximately 27 μg/g. wikipedia.org

A more detailed analysis reveals that the roots of the germinating barley are particularly rich in this compound. Green malt roots have been found to contain an average of 1530 μg/g of N-Methyltyramine, while kilned malt roots show an even higher mean level of around 1960 μg/g. wikipedia.orgoregonstate.edu In one of the initial studies, 168 mg of N-Methyltyramine was isolated from 600 g of barley after a 10-day germination period. wikipedia.org The biosynthesis of N-Methyltyramine in barley involves the methylation of tyramine (B21549). cdnsciencepub.com

Table 1: Mean Concentration of N-Methyltyramine in Barley and Malt Products

ProductMean Concentration (μg/g)
Raw Barley5 wikipedia.org
Green Malts21 wikipedia.org
Kilned Malts27 wikipedia.org
Green Malt Roots1530 wikipedia.orgoregonstate.edu
Kilned Malt Roots1960 wikipedia.orgoregonstate.edu

Detection in Acacia Species

Several species of the Acacia genus have been found to contain significant levels of N-Methyltyramine. For instance, the leaves of Acacia rigidula contain approximately 240-1240 ppm (μg/g) of N-Methyltyramine, while Acacia berlandieri leaves contain about 190-750 ppm. wikipedia.org The seeds of Acacia schweinfurthii have been reported to yield 440 μg/g of N-Methyltyramine. wikipedia.org Another species, Acacia pennata, contains about 0.5% N-Methyltyramine by dry weight in its seeds. prota4u.org N-Methyltyramine has also been identified in Acacia angustissima leaves at concentrations of 0.00011-0.005%. wikipedia.org

Table 2: N-Methyltyramine Content in Various Acacia Species

SpeciesPlant PartConcentration
Acacia rigidulaLeaves240-1240 ppm (μg/g) wikipedia.org
Acacia berlandieriLeaves190-750 ppm (μg/g) wikipedia.org
Acacia schweinfurthiiSeeds440 μg/g wikipedia.org
Acacia pennataSeeds~0.5% dry weight prota4u.org
Acacia angustissimaLeaves0.00011-0.005% wikipedia.org

Isolation from Citrus aurantium (Bitter Orange) and Other Citrus Genus Plants

N-Methyltyramine is a known constituent of Citrus aurantium, commonly known as bitter orange. wikipedia.orgwebmd.com An extract from the ripe fruit of bitter orange was reported to have a concentration of approximately 180 μg/g. wikipedia.org In bitter orange extracts, N-Methyltyramine constitutes about 3-4% of the total protoalkaloidal content. researchgate.net

The presence of N-Methyltyramine and its derivatives is not limited to bitter orange. Studies have detected N-Methyltyramine in various other Citrus plants, including sweet orange, bergamot, citron, lemon, mandarin, and pomelo. nih.govresearchgate.net The glucosylated form, N-methyltyramine-O-β-d-glucoside, has also been identified in the juice and leaves of these citrus species. nih.gov

Occurrence in Other Plant Sources

Beyond barley and Acacia and Citrus species, N-Methyltyramine has been identified in a variety of other plants. A 1977 publication documented 57 plant species containing phenethylamine derivatives, including N-Methyltyramine. bscg.org It has also been isolated from various cacti. bscg.org

N-Methyltyramine in Food and Beverages

The presence of N-Methyltyramine in certain plants, particularly barley, leads to its inclusion in food and beverage products derived from them.

Concentrations in Beer and Malt

As a direct consequence of its presence in malted barley, N-Methyltyramine is found in beer. wikipedia.org Early research from 1965 reported beer to contain approximately 5–8 mg/L of N-Methyltyramine. wikipedia.org More recent studies have confirmed these findings, with concentrations in various beers ranging from 0.59 to 4.61 mg/L. nih.govresearchgate.net Another source indicates that a pint of beer can contain between 2.3 and 3.8 mg of N-Methyltyramine. bscg.orgbscg.org The compound is released from the barley malt during the mashing process and remains stable throughout fermentation and conditioning. nih.govresearchgate.net While different types of base malts release similar amounts, caramel (B1170704) malts may contribute slightly higher levels of N-Methyltyramine. nih.govresearchgate.net

Table 3: Concentration of N-Methyltyramine in Beer

SourceReported Concentration
McFarlane (1965)~ 5–8 mg/L wikipedia.org
Sommer et al. (2019)0.59–4.61 mg/L nih.govresearchgate.net
BSCG2.3–3.8 mg/pint bscg.orgbscg.org

Presence in Other Foodstuffs

N-Methyltyramine is found in a variety of foodstuffs, largely as a result of its natural occurrence in plants used for food and beverage production.

One of the most significant sources of dietary N-Methyltyramine is barley and its products. wikipedia.org The compound is present in germinating barley roots but not in dormant grains. foodb.ca Consequently, it is found in alcoholic beverages produced through fermentation, such as beer, but not in distilled spirits. foodb.cahmdb.ca The concentration of N-Methyltyramine in beer has been reported to range from approximately 0.59 to 4.61 mg/L. nih.gov Research on different malt types has shown that while the amounts of N-Methyltyramine released are similar across various base malts, caramel malts may contain slightly higher levels. nih.gov The process of malting itself influences the concentration of N-Methyltyramine. Studies have shown that raw barley contains a mean concentration of about 5 µg/g, which increases to approximately 21 µg/g in green malts and further to around 27 µg/g in kilned malts. wikipedia.org

N-Methyltyramine has also been identified in various species of the Citrus genus. nih.govresearchgate.net It is found in the leaves and fruits of plants such as bitter orange (Citrus aurantium), sweet orange, lemon, mandarin, clementine, bergamot, citron, and pomelo. hmdb.canih.govresearchgate.net An extract from the ripe fruit of bitter orange was found to contain approximately 180 µg/g of N-Methyltyramine. wikipedia.org In addition to the free form, glucosylated forms of N-Methyltyramine have been detected in the juice and leaves of several citrus species. acs.org

Beyond barley and citrus, N-Methyltyramine is also found in other cereals and cereal products, including prosso millet (Panicum miliaceum) and dormant sawa millet seed hulls. foodb.ca

Table 1: N-Methyltyramine Content in Various Foodstuffs

FoodstuffPlant SourceReported Concentration
BeerBarley (Hordeum vulgare)0.59 - 4.61 mg/L nih.gov
Raw BarleyHordeum vulgare~5 µg/g wikipedia.org
Green MaltsHordeum vulgare~21 µg/g wikipedia.org
Kilned MaltsHordeum vulgare~27 µg/g wikipedia.org
Bitter Orange (ripe fruit extract)Citrus aurantium~180 µg/g wikipedia.org

Endogenous Presence and Metabolic Context in Mammalian Systems

In mammals, including humans, N-Methyltyramine is considered a trace amine. wikipedia.org Its endogenous production involves the N-methylation of tyramine. wikipedia.org This biochemical conversion is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), which is primarily located in the adrenal medulla where it also participates in the synthesis of epinephrine (B1671497) from norepinephrine (B1679862). mdpi.com

N-Methyltyramine is well-absorbed in the small intestine, particularly in the duodenum and jejunum. foodb.cahmdb.ca Following absorption, it undergoes first-pass metabolism in the liver. foodb.cahmdb.ca It is a substrate for monoamine oxidase (MAO), an enzyme crucial for the degradation of various amines. wikipedia.orgbiorxiv.org The half-life of trace amines like N-Methyltyramine is generally short, in the range of about 30 seconds, due to rapid inactivation by MAO. biorxiv.org

Research has shown that N-Methyltyramine can stimulate pancreatic secretions in rats. wikipedia.org It is also known to be a potent stimulant of gastrin release. foodb.cahmdb.ca In human adipocytes, N-Methyltyramine did not stimulate lipolysis at a concentration of 10 μg/mL. wikipedia.org

Biosynthesis and Metabolic Pathways of N Methyltyramine

Enzymatic N-Methylation of Tyramine (B21549)

The primary mechanism for the formation of N-methyltyramine is the enzymatic transfer of a methyl group to its precursor, tyramine. wikipedia.orgcdnsciencepub.com This process is catalyzed by specific N-methyltransferase enzymes, which vary between humans and plants. wikipedia.org

In humans, N-methyltyramine is produced from the N-methylation of tyramine, a reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgwikipedia.org PNMT is primarily found in the adrenal medulla, where its main function is the conversion of norepinephrine (B1679862) to epinephrine (B1671497). wikipedia.orgtaylorandfrancis.com However, PNMT also acts on other substrates, including tyramine, to produce their N-methylated derivatives. wikipedia.org The enzyme facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the primary amine of the tyramine molecule. wikipedia.org This metabolic activity is part of the broader system of trace amine biosynthesis in the human body. wikipedia.orgwikipedia.org

In the plant kingdom, the biosynthesis of N-methyltyramine is mediated by the enzyme tyramine N-methyltransferase. wikipedia.orgwikipedia.orgontosight.ai This enzyme specifically catalyzes the methylation of tyramine to form N-methyltyramine. ontosight.aifoodb.ca Research on plants like barley (Hordeum vulgare) has been instrumental in elucidating this pathway. cdnsciencepub.comfoodb.ca Studies using radiolabelled precursors have confirmed that tyramine is directly methylated to N-methyltyramine within the plant roots. cdnsciencepub.comresearchgate.net This enzymatic step is a key part of the biosynthetic pathway leading to various alkaloids in plants. researchgate.net

N-methyltyramine serves as an intermediate in the biosynthesis of hordenine (B123053) (N,N-dimethyltyramine). wikipedia.orgfoodb.cacannabisdatabase.ca The process involves a stepwise methylation of tyramine. wikipedia.orgcdnsciencepub.com First, tyramine N-methyltransferase catalyzes the addition of one methyl group to tyramine, yielding N-methyltyramine. wikipedia.orgfoodb.ca Subsequently, a second methylation event occurs where N-methyltyramine is converted to hordenine. cdnsciencepub.comwikipedia.org While tyramine N-methyltransferase is responsible for the first methylation, it is not definitively established whether the same enzyme catalyzes the second methylation step to produce hordenine. wikipedia.org Studies in sprouting barley have demonstrated this sequential process, showing that the specific activity of radiolabeled N-methyltyramine was significantly higher than that of hordenine, which supports the precursor-product relationship where tyramine is first converted to N-methyltyramine and then more slowly to hordenine. cdnsciencepub.comcdnsciencepub.com

Table 1: Key Enzymes in N-Methyltyramine Biosynthesis

Enzyme Organism Substrate Product Role
Phenylethanolamine N-Methyltransferase (PNMT) Humans Tyramine N-Methyltyramine Catalyzes the N-methylation of tyramine as part of trace amine metabolism. wikipedia.orgwikipedia.org
Tyramine N-Methyltransferase Plants Tyramine N-Methyltyramine Catalyzes the first step in the stepwise methylation pathway to hordenine. wikipedia.orgwikipedia.orgontosight.ai

Precursors and Substrates in N-Methyltyramine Synthesis

The fundamental precursor for the biosynthesis of N-methyltyramine is the amino acid tyrosine. cdnsciencepub.comcdnsciencepub.com In plants, tyrosine is first decarboxylated by the enzyme tyrosine decarboxylase to form tyramine. acs.org This tyramine then serves as the direct substrate for N-methylation. cdnsciencepub.comresearchgate.net Experiments involving the administration of radiolabeled tyrosine to sprouting barley have shown the formation of radioactive N-methyltyramine and hordenine, confirming that tyrosine is the initial precursor in this pathway. cdnsciencepub.comcdnsciencepub.com In this process, tyramine appears to have a transient existence, as it is quickly methylated to N-methyltyramine upon its formation. cdnsciencepub.com The primary co-substrate required for the methylation reaction itself is S-adenosyl-L-methionine (SAM), which acts as the methyl group donor. wikipedia.org

Table 2: Precursors and Substrates for N-Methyltyramine Synthesis

Compound Type Role in Pathway
Tyrosine Primary Precursor The initial amino acid from which the pathway originates. cdnsciencepub.comcdnsciencepub.com
Tyramine Direct Precursor/Substrate Formed from tyrosine, it is the molecule that undergoes direct N-methylation. wikipedia.orgcdnsciencepub.com

Biotransformation Processes of N-Methyltyramine

Once formed, N-methyltyramine can undergo further metabolic transformations. In some biological systems, it can be converted to other active compounds. For instance, research suggests a biotransformation pathway where N-methyltyramine is converted to epinephrine in the nerve cells of the small intestine, a process that may be relevant to its effects on gastrointestinal function. nih.govresearchgate.net Additionally, like other biogenic amines, N-methyltyramine is metabolized by monoamine oxidase (MAO) enzymes. wikipedia.org In rats, studies have shown that N-methyltyramine undergoes significant first-pass metabolism, primarily in the liver, while metabolism in the small-intestinal mucosa is negligible. hmdb.capsu.edu Glucosylated forms of N-methyltyramine, such as N-methyltyramine-O-β-d-glucoside, have also been identified in various Citrus plants, indicating that glycosylation is another metabolic fate for this compound in the plant kingdom. acs.orgnih.gov

Table 3: Biotransformation of N-Methyltyramine

Process Resulting Product(s) Organism/Tissue Description
N-Methylation Hordenine Plants A second methylation step converts N-methyltyramine into hordenine. wikipedia.orgcdnsciencepub.com
Enzymatic Conversion Epinephrine Animals (mouse small intestine) A proposed pathway where N-methyltyramine is transformed into epinephrine by a series of synthases. nih.govresearchgate.net
Hepatic Metabolism Unspecified Metabolites Animals (rat liver) N-methyltyramine undergoes significant first-pass metabolism in the liver. hmdb.capsu.edu

Pharmacological Characterization of N Methyltyramine

Receptor Binding and Activation Studies

N-Methyltyramine's engagement with several key receptors underscores its diverse pharmacological activities. These interactions range from agonism at trace amine-associated receptors to antagonism at adrenoceptors, and modulation of dopamine (B1211576) receptors.

Agonistic Activity at Trace Amine-Associated Receptor 1 (TAAR1)

N-Methyltyramine is an agonist for the human trace amine-associated receptor 1 (TAAR1). wikipedia.orgjst.go.jpwikipedia.org This receptor is a G protein-coupled receptor involved in the modulation of various neuronal functions. jst.go.jp The agonistic action of N-Methyltyramine at TAAR1 is a key aspect of its pharmacological character, similar to its parent compound, tyramine (B21549). wikipedia.org

Studies have quantified the potency of N-Methyltyramine at the human TAAR1 receptor, revealing an EC₅₀ value of approximately 2 µM. wikipedia.org Another study reported an EC₅₀ of 6.78 µM. jst.go.jp For comparison, the EC₅₀ for tyramine is approximately 1 µM. wikipedia.org Research using HEK293T cells stably transfected with human TAAR1 found N-Methyltyramine to be a potent agonist with an EC₅₀ value of 23 µM and a maximal effect (Eₘₐₓ) of 83% relative to the full agonist phenethylamine (B48288). nih.gov This demonstrates that while N-Methyltyramine effectively activates TAAR1, its potency is slightly less than that of tyramine. jst.go.jp

Table 1: Agonistic Activity of N-Methyltyramine at hTAAR1

Compound EC₅₀ (µM) Eₘₐₓ (%) Reference
N-Methyltyramine ~2 - wikipedia.org
N-Methyltyramine 6.78 - jst.go.jp
N-Methyltyramine 23 83 nih.gov

Antagonistic Effects on Alpha-2 Adrenoceptors (α2-AR)

N-Methyltyramine exhibits antagonistic properties at alpha-2 adrenoceptors (α2-AR). nih.govmedchemexpress.commedchemexpress.cn These receptors are involved in regulating the release of norepinephrine (B1679862). wikipedia.org Research has shown that N-Methyltyramine can inhibit the binding of [³H]p-aminoclonidine to α2-adrenoceptors in a dose-dependent manner. nih.gov

The inhibitory concentration (IC₅₀) value for N-Methyltyramine's binding to α2-receptors from rat brain has been determined to be approximately 5.53 x 10⁻⁶ M. wikipedia.orgnih.gov While this demonstrates a clear interaction, the affinity of N-Methyltyramine for the α2-adrenoceptor is weaker than that of the selective α2-adrenoceptor antagonist RX821002, which has an IC₅₀ of 1.07 x 10⁻⁸ M. nih.gov In vivo studies in mice have further supported these findings, showing that N-Methyltyramine can inhibit the hypermotility induced by scopolamine (B1681570) in a manner similar to RX821002, which is a characteristic effect of α2-antagonists. wikipedia.orgnih.gov

Table 2: Antagonistic Activity of N-Methyltyramine at α2-Adrenoceptors

Compound IC₅₀ (M) Receptor Source Reference
N-Methyltyramine 5.53 x 10⁻⁶ Rat Brain wikipedia.orgnih.gov

Interactions with Dopamine D2 Receptors

Recent studies have identified N-Methyltyramine as an agonist at dopamine D2 receptors (D2R). nih.govresearchgate.net It binds to the dopamine D2 receptor with an affinity similar to that of hordenine (B123053), with a reported Kᵢ value of 31.3 µM. nih.govresearchgate.net This interaction is functionally selective, favoring the G protein-mediated pathway over the β-arrestin pathway. nih.govresearchgate.net This selective agonism at D2 receptors may contribute to some of the compound's broader physiological effects. nih.gov

Potential Interactions with Other Adrenergic Receptors

Beyond its well-defined role at α2-adrenoceptors, there is evidence suggesting that N-Methyltyramine may interact with other adrenergic receptors. Some sources suggest that N-Methyltyramine may possess β2 adrenergic receptor activity. herbnutritionals.com It has also been proposed that the effects of N-Methyltyramine on gastrointestinal disorders are linked to its regulation of adrenergic receptors through biotransformation into epinephrine (B1671497). nih.gov However, another study indicated that N-Methyltyramine does not stimulate lipolysis in human adipocytes, a process typically mediated by β-adrenergic receptors. wikipedia.org

Neurotransmitter Modulation and Release

N-Methyltyramine's pharmacological actions extend to the modulation of neurotransmitter systems, particularly the noradrenergic system.

Enhancement of Norepinephrine Release

A significant aspect of N-Methyltyramine's mechanism of action is its ability to stimulate the release of norepinephrine (NE). wikipedia.orgprbreaker.com This action is similar to that of its parent compound, tyramine. wikipedia.org

In one study, the subcutaneous administration of N-Methyltyramine hydrochloride to mice at a dose of 10 mg/kg resulted in a 36% increase in the release of norepinephrine from the heart compared to control animals. wikipedia.org For comparison, the same dose of tyramine hydrochloride led to a 50% increase in norepinephrine release. wikipedia.org This indirect sympathomimetic effect, mediated by the release of endogenous norepinephrine, is a primary contributor to the pressor effects observed with N-Methyltyramine administration. wikipedia.org

Physiological and Biochemical Effects

Gastrointestinal System Regulation

This compound has been identified as a significant modulator of gastrointestinal functions, influencing secretions and smooth muscle activity. nih.govmedchemexpress.com

N-Methyltyramine is a potent stimulant of gastrin release, which in turn promotes the secretion of gastric acid. wikipedia.org It was identified as the key compound in beer responsible for this effect. wikipedia.org Studies in rats have demonstrated a dose-dependent stimulation of gastrin release following oral administration of N-Methyltyramine. The 50% effective dose (ED50) for this action was found to be approximately 10 µg/kg, with maximal stimulation observed at a dose of 25 µg/kg. wikipedia.org When compared to its parent compound tyramine and its dimethylated derivative hordenine, N-Methyltyramine showed significant potency in enhancing gastrin release. wikipedia.org

Table 2: Effect of N-Methyltyramine and Related Amines on Gastrin Release in Rats

Compound Dose (nmol/kg) Gastrin Release Enhancement
N-Methyltyramine 83 ~58%
Tyramine 83 ~24%
Hordenine 83 ~60%

In addition to its effects on gastric secretion, N-Methyltyramine stimulates pancreatic exocrine secretion. nih.govnih.gov Research in conscious rats has shown that intragastric administration of N-Methyltyramine leads to a significant, dose-dependent increase in the volume and protein content of pancreatic juice. nih.gov

Table 3: Effect of N-Methyltyramine on Pancreatic Secretion in Rats

Administration Route Dose (µg/kg) Effect on Pancreatic Secretion
Intragastric 5 Significant Increase
Intragastric 25 Dose-dependent Increase
Intragastric 50 Dose-dependent Increase
Intravenous 7.5 No Effect

N-Methyltyramine has been shown to influence the motility of the small intestine by relaxing smooth muscle and inhibiting propulsion. This effect is thought to be mediated through the regulation of adrenergic receptors. The biotransformation of N-Methyltyramine to epinephrine within the nerve cells of the small intestine is considered a key mechanism for its relaxing effect on intestinal smooth muscle. This action can be inhibited by α-methyl-l-tyrosine, an inhibitor of catecholamine synthesis.

Cardiovascular System Influence

N-Methyltyramine exerts notable effects on the cardiovascular system, primarily through its interaction with the adrenergic system. wikipedia.orgebm-journal.org It has been described as a pressor agent, causing an increase in blood pressure. wikipedia.org In early studies with dogs, intravenous injection of this compound produced a significant rise in blood pressure. wikipedia.org This pressor response was found to be inhibited by pretreatment with reserpine, which depletes catecholamine stores, indicating an indirect sympathomimetic action. wikipedia.org

In isolated organ bath experiments, N-Methyltyramine increased both the rate and the force of contraction of the isolated guinea-pig atrium. wikipedia.org This positive chronotropic and inotropic effect was inhibited by desipramine, a norepinephrine reuptake inhibitor, further supporting the role of norepinephrine release in its cardiac effects. wikipedia.org The pressor effect of N-Methyltyramine on blood pressure was competitively antagonized by guanethidine, a drug that blocks the release of norepinephrine from nerve endings. wikipedia.org Some reports suggest that N-Methyltyramine may also cause vasoconstriction. frontiersin.org

Table 4: Summary of Cardiovascular Effects of N-Methyltyramine

Parameter Effect Experimental Model
Blood Pressure Increase Dogs, Goats, Rats wikipedia.orgebm-journal.org
Heart Rate Increase Isolated Guinea-pig Atrium wikipedia.org
Heart Contractility Increase Isolated Guinea-pig Atrium wikipedia.org
Pressor Effects and Blood Pressure Modulation

N-Methyltyramine (NMT) has been identified as a pressor agent, capable of increasing blood pressure. wikipedia.org Early research in dogs described it as a "very good pressor agent," with the injection of 1-2.5 µM of its hydrochloride salt resulting in a blood pressure increase of over 130 mmHg that lasted for approximately 5 minutes. wikipedia.org The pressor potency of NMT has been estimated to be about 1/140th that of epinephrine. wikipedia.org

Table 1: Summary of Pressor Effects of N-Methyltyramine

Animal ModelObservationNotesReference
DogBlood pressure increase of >130 mmHg for ~5 minutes.Described as a "very good pressor agent". wikipedia.org
GoatDemonstrated a pressor response.Effect was inhibited by pre-treatment with reserpine. wikipedia.org
MouseEnhanced release of norepinephrine from the heart by 36% over control.Effect was less potent than that of tyramine (50% release). wikipedia.org
RatObserved a decrease in the norepinephrine content of the heart.Qualitatively similar to effects in mice. wikipedia.org
Enhancement of Cardiac Contraction

The pharmacological profile of N-Methyltyramine suggests it may influence cardiac function. N-Methyltyramine has been shown to be an agonist for the human trace amine-associated receptor 1 (TAAR1) and also activates adrenergic receptors. wikipedia.orgmdpi.com Specifically, its activity at the β1-adrenergic receptor is noteworthy. mdpi.com Since β1-adrenergic receptors are predominantly located on cardiomyocytes in the heart, their activation by compounds like N-Methyltyramine suggests a potential to increase both the force and rate of cardiac contraction. mdpi.com This is consistent with the effects of other sympathomimetic amines that act on these receptors. thieme-connect.commdpi.com

Lipid Metabolism and Adipocyte Function

Inhibition of Lipolysis in Adipocytes

Contrary to what might be expected from a compound related to other "fat-burning" amines, N-Methyltyramine does not appear to be a direct lipolytic agent. webmd.comnih.gov Instead, research indicates that it functions as an inhibitor of lipolysis in both rat and human adipocytes (fat cells). wikipedia.orgcaymanchem.com Studies have shown that NMT inhibits the breakdown of fat induced by the β-adrenergic agonist isoprenaline. nih.govcaymanchem.com In one study on human adipocytes, NMT, along with tyramine and octopamine (B1677172), inhibited isoprenaline-induced lipolysis more effectively than insulin (B600854), while being poorly lipolytic on their own. nih.gov

Even at concentrations of 100 μg/mL, NMT and tyramine only induced about 20% of the lipolysis caused by the standard reference drug, isoprenaline. wikipedia.org At a concentration of 5.8 µM, N-methyltyramine effectively inhibits lipolysis that is induced by isoprenaline in isolated fat cells from both rats and humans. caymanchem.com These findings suggest that NMT's primary role in adipocytes is antilipolytic, counteracting the breakdown of stored fats. nih.govregulations.gov

Table 2: Effects of N-Methyltyramine on Lipolysis in Adipocytes

Cell TypeConcentrationEffectReference
Human AdipocytesNot specifiedInhibited isoprenaline-induced lipolysis to a greater extent than insulin. nih.gov
Human Adipocytes≥ 100 µg/mLInduced only 20% of the lipolysis caused by isoprenaline. wikipedia.org
Rat & Human Adipocytes5.8 µMInhibited isoprenaline-induced lipolysis. caymanchem.com
Effects on Glucose Uptake in Adipocytes

N-Methyltyramine has demonstrated complex effects on glucose transport in human fat cells. Research shows that NMT can stimulate the uptake of 2-deoxyglucose (a glucose analog) in freshly isolated human adipocytes at concentrations ranging from 0.01 to 1 mM. nih.gov This stimulation reached approximately one-third of the maximal effect produced by insulin. nih.gov

However, the interaction of NMT with insulin is not simply additive. When NMT was combined with insulin, it actually reduced the hormone's stimulating effect on glucose transport by half. nih.gov The mechanism behind NMT's stimulation of glucose uptake appears to be linked to its metabolism by certain enzymes. The effect was found to be sensitive to inhibitors of both monoamine oxidases (MAO) and semicarbazide-sensitive amine oxidase (SSAO). nih.gov This indicates that the oxidation of NMT is a necessary step for its effect on glucose transport in adipocytes. nih.gov

Table 3: Effects of N-Methyltyramine on Glucose Uptake in Human Adipocytes

ConditionConcentrationObservationReference
NMT alone0.01 - 1 mMActivated 2-deoxyglucose uptake, reaching 1/3 of the maximal stimulation by insulin. nih.gov
NMT combined with InsulinNot specifiedLimited the action of insulin on glucose transport by half. nih.gov
NMT with MAO/SSAO inhibitorsNot specifiedThe NMT-induced stimulation of hexose (B10828440) uptake was sensitive to these inhibitors. nih.gov

Central Nervous System Effects

Influence on Locomotor Activity

Studies investigating the impact of N-Methyltyramine on the central nervous system have focused on its effect on locomotor activity, primarily in mice. Research indicates that NMT, when administered on its own, does not significantly alter spontaneous locomotor activity. wikipedia.org

However, NMT does exhibit activity when challenged with other substances. It has been found to inhibit the hypermotility (increased movement) induced in mice by scopolamine, an effect it shares with other α2-adrenergic receptor antagonists. wikipedia.org This inhibition of scopolamine-induced hypermotility was dose-dependent. wikipedia.org This suggests that while NMT may not be a stimulant or depressant of normal motor activity on its own, it can modulate neuronal pathways that control movement, particularly when they are pharmacologically stimulated. wikipedia.org

Table 4: Influence of N-Methyltyramine on Locomotor Activity in Mice

ConditionDose (i.p.)Effect on Locomotor ActivityReference
NMT alone20 or 100 mg/kgNo significant effect. wikipedia.org
NMT with (-)-scopolamine20 or 100 mg/kgInhibited scopolamine-induced hypermotility in a dose-dependent manner. wikipedia.org
Potential for Stimulant and Focus-Enhancing Effects

N-Methyltyramine (NMT) is often included in dietary supplements marketed for its purported stimulant and focus-enhancing benefits. mrsupplement.com.aubscg.org It is believed to exert these effects by increasing the levels of norepinephrine, a neurotransmitter associated with alertness, focus, and energy. mrsupplement.com.au This proposed mechanism involves the release of norepinephrine, which may lead to enhanced mental focus during activities like training. mrsupplement.com.auwikipedia.org However, the direct evidence supporting these effects in humans is limited and requires further scientific investigation. vital.lywebmd.com

Some research suggests that NMT may act as a pressor agent, causing an increase in blood pressure, which is a characteristic of some stimulant compounds. wikipedia.org Animal studies have shown that NMT can enhance the release of norepinephrine from the heart. wikipedia.org For instance, subcutaneous administration of this compound to mice resulted in a 36% increase in norepinephrine release from the heart compared to controls. wikipedia.org

Despite these findings, other research presents a more complex picture. Some studies indicate that NMT may not directly stimulate the breakdown of fats (lipolysis), a common effect of many stimulants, and may even inhibit it. nih.gov Furthermore, it has been suggested that NMT could potentially increase appetite and enhance the digestion and absorption of food, which might contribute to a perception of increased energy. nih.gov The actual impact of NMT on focus and stimulation in humans remains an area that warrants more rigorous clinical trials to be fully understood. bscg.orgvital.ly

Interactions with Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO)

N-Methyltyramine's pharmacological activity is also influenced by its interactions with key enzymes responsible for metabolizing neurotransmitters and other amines.

Monoamine Oxidases (MAO):

N-Methyltyramine is known to be a competitive substrate for monoamine oxidase (MAO), an enzyme crucial for the breakdown of monoamines like norepinephrine, dopamine, and serotonin. wikipedia.orgd-nb.infowikipedia.org This means that NMT can compete with the body's natural neurotransmitters for breakdown by MAO. By acting as a substrate, NMT can be metabolized by MAO, which in turn can influence the levels of other monoamines. wikipedia.org

The interaction with MAO is a significant aspect of NMT's pharmacology. The metabolism of tyramine (a related compound) by MAO produces hydrogen peroxide, which can have various cellular effects. researchgate.net It is plausible that NMT's metabolism by MAO could follow a similar path. The inhibition of MAO is a known mechanism for increasing the levels of neurotransmitters, and while NMT is a substrate rather than a potent inhibitor, its interaction can still impact monoamine pathways. d-nb.info

Semicarbazide-Sensitive Amine Oxidases (SSAO):

In addition to MAO, N-Methyltyramine also interacts with semicarbazide-sensitive amine oxidases (SSAO), also known as vascular adhesion protein-1 (VAP-1). researchgate.net In human fat cells (adipocytes), the effects of NMT on glucose uptake were found to be sensitive to inhibitors of both MAO and SSAO. researchgate.net This suggests that SSAO, like MAO, is involved in the metabolic processing of NMT in these cells. researchgate.net

Research has shown that the oxidation of amines by SSAO can lead to the production of hydrogen peroxide, which can mimic some of the metabolic effects of insulin. researchgate.net The interaction of NMT with SSAO indicates another pathway through which this compound can exert biological effects.

The table below details the interactions of N-Methyltyramine with these amine oxidases.

EnzymeInteraction with N-MethyltyramineImplication
Monoamine Oxidase (MAO) Competitive substrateInfluences the metabolism of monoamine neurotransmitters.
Semicarbazide-Sensitive Amine Oxidase (SSAO) Substrate; its effects are sensitive to SSAO inhibitorsInvolved in the metabolic pathway of NMT, potentially leading to hydrogen peroxide production and subsequent cellular effects.

This information is based on studies of NMT's effects in human adipocytes. researchgate.net

Pharmacokinetics and Biotransformation of N Methyltyramine

Absorption Characteristics

Research in rat models indicates that N-Methyltyramine is readily absorbed in the small intestine, with the duodenum and jejunum showing the highest permeability. nih.govpsu.edu In fact, over 90% of an orally administered dose of NMT is absorbed in the small intestine. nih.govpsu.edu The primary sites for this substantial absorption in a living organism are the lower jejunum and the ileum. nih.gov

Despite its high absorption rate, the oral bioavailability of N-Methyltyramine has been observed to be only 39.0% in rats. nih.govpsu.edu This suggests that a significant portion of the absorbed compound is metabolized before it reaches systemic circulation. nih.gov

Distribution Profiles in Biological Tissues

Following administration, N-Methyltyramine undergoes rapid distribution from the blood to various tissues. wikipedia.org Studies in mice using radiolabeled NMT have shown that within two minutes of injection, significant levels of radioactivity can be detected in all examined tissues. wikipedia.orgyoutube.com The highest concentrations of the compound are found in the kidney and liver. wikipedia.orgyoutube.com

Interestingly, a small amount of N-Methyltyramine has been found to cross the blood-brain barrier, as evidenced by its presence in the brains of mice treated with the drug. wikipedia.orgyoutube.com However, radioactivity in the plasma is no longer detectable 30 minutes after injection, indicating a swift clearance from the bloodstream. wikipedia.orgyoutube.com

Metabolic Fate and First-Pass Metabolism

N-Methyltyramine is subject to significant first-pass metabolism, which occurs primarily in the liver. hmdb.canih.govfoodb.ca In vitro studies have confirmed that NMT is metabolized in the liver, but not in the small-intestinal mucosa. nih.govpsu.edu This hepatic metabolism is a key factor in the compound's low oral bioavailability. nih.gov

The hepatic availability of N-Methyltyramine, based on a well-stirred model, has been estimated to be 0.510, with a hepatic intrinsic clearance value of 2.0 liters/h. nih.gov While the exact metabolic pathways are still under investigation, it is known that N-Methyltyramine is a competitive substrate for monoamine oxidase (MAO). wikipedia.org The primary metabolic processes for related compounds involve enzymes like catechol-O-methyl transferase (COMT), alcohol dehydrogenase, and aldehyde dehydrogenase, ultimately leading to the formation of inactive metabolites. wikipedia.org

Elimination and Excretion Pathways

The primary route of elimination for N-Methyltyramine and its metabolites is through the urine. wikipedia.org In studies conducted on mice, approximately 80% of the administered dose was recovered in the urine within one hour of administration. wikipedia.orgyoutube.com This rapid excretion aligns with the compound's short plasma half-life. wikipedia.org

Half-Life Dynamics in Biological Fluids

The half-life of N-Methyltyramine in biological fluids is very short, indicating rapid processing and clearance from the body. wikipedia.org In studies with rabbits, the pharmacokinetic profile of NMT was characterized by a two-phase elimination from the plasma. The initial, rapid distribution phase (α-phase) has a half-life of just 0.3 minutes. wikipedia.orgyoutube.com This is followed by a slightly longer elimination phase (β-phase) with a half-life of 5.6 minutes. wikipedia.orgyoutube.com These figures underscore the swiftness with which N-Methyltyramine is distributed to tissues and cleared from the bloodstream. wikipedia.org

Comparative Pharmacology and Structure Activity Relationships

Comparison with Tyramine (B21549) and its N-Methylated Derivatives (e.g., Hordenine)

N-Methyltyramine is the direct N-methyl analog of tyramine and the precursor to hordenine (B123053) (N,N-dimethyltyramine). wikipedia.orgwikipedia.org The sequential addition of methyl groups to the terminal amine of tyramine significantly alters the pharmacological properties of these molecules.

Pharmacological Actions:

Gastrin Release: NMT is a potent stimulant of gastrin release in rats. In one study, NMT and hordenine were found to be essentially equipotent in this regard, enhancing gastrin release by approximately 58-60% at a dose of 83 nM/kg. Both were significantly more potent than their parent compound, tyramine, which enhanced release by only about 24% at the same dose. wikipedia.orgwikipedia.org

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: NMT, tyramine, and hordenine all act as agonists at the human TAAR1 receptor, a key regulator of monoaminergic neurotransmission. wikipedia.orgnih.gov However, their potencies differ. Tyramine is a more potent agonist than NMT, with reported EC₅₀ values of approximately 1 µM for tyramine versus 2 µM for NMT. wikipedia.org Other studies have reported varying EC₅₀ values, with one showing tyramine at 9.5 µM, NMT at 23 µM, and hordenine at 47 µM, confirming the rank order of tyramine > NMT > hordenine in terms of potency at this receptor. nih.gov

Adrenergic Receptor Activity: NMT competes for binding at α₂-adrenoceptors, acting as an antagonist. wikipedia.orgnih.gov It inhibited the binding of a known α₂-agonist with an IC₅₀ value of approximately 5.5 µM. wikipedia.orgnih.gov In contrast, hordenine has been shown to be an inhibitor of norepinephrine (B1679862) reuptake and does not produce contraction of the isolated rat vas deferens, unlike tyramine. wikipedia.org

Lipolysis: In studies on human fat cells (adipocytes), neither NMT nor tyramine stimulated lipolysis (fat breakdown) at concentrations of 10 µg/mL. At higher concentrations (≥ 100 µg/mL), both compounds induced only about 20% of the lipolysis caused by the standard agonist, isoprenaline. wikipedia.org This suggests they are weak and inefficient lipolytic agents and may even have inhibitory activity on fat metabolism. nih.gov

Monoamine Oxidase (MAO) Substrate: NMT is a competitive substrate for MAO. wikipedia.org Hordenine is noted to be a selective substrate for MAO-B, whereas tyramine is metabolized by both MAO-A and MAO-B. wikipedia.orgwikipedia.org

CompoundStructureTAAR1 Agonism (EC₅₀)α₂-Adrenoceptor Binding (IC₅₀)Effect on Gastrin Release
TyraminePrimary Amine~1-9.5 µM wikipedia.orgnih.govN/AModerate Stimulation (~24%) wikipedia.org
N-Methyltyramine (NMT)Secondary Amine~2-23 µM wikipedia.orgnih.gov~5.5 µM wikipedia.orgnih.govPotent Stimulation (~58%) wikipedia.org
Hordenine (N,N-dimethyltyramine)Tertiary Amine~47 µM nih.govN/APotent Stimulation (~60%) wikipedia.orgwikipedia.org

Comparative Analysis with Other Phenethylamines (e.g., Synephrine (B1677852), Octopamine (B1677172), Phenylethanolamine)

The pharmacological profile of NMT can be further elucidated by comparing it to other phenethylamines that share the same core structure but differ in their hydroxylation patterns and side-chain substitutions.

Lipolytic Activity: The effects of NMT on lipolysis stand in contrast to those of synephrine and octopamine. In studies using rat adipocytes, octopamine was found to be a slightly more active lipolytic agent than synephrine, while NMT and tyramine actually inhibited isoprenaline-stimulated lipolysis. nih.gov In human adipocytes, the difference is also clear; synephrine and octopamine show partial stimulatory effects on lipolysis at high concentrations, whereas NMT and tyramine are largely inactive or inhibitory. wikipedia.org

Biosynthetic Relationship: There is a direct biosynthetic link between these compounds. The enzyme Phenylethanolamine N-methyltransferase (PNMT), known for converting norepinephrine to epinephrine (B1671497), also metabolizes p-tyramine into N-Methyltyramine and p-octopamine into synephrine. wikipedia.org This shared metabolic pathway underscores their structural relationship. Phenylethanolamine itself is the parent structure for this entire class of compounds.

Adrenergic Receptor Agonism: Synephrine and octopamine are considered to have direct, albeit weak, agonist activity at certain adrenergic receptors, particularly β₃-adrenoceptors, which is thought to mediate their lipolytic effects. NMT, however, lacks significant direct agonist activity at these receptors and instead displays antagonistic properties at α₂-adrenoceptors. nih.govresearchgate.net

CompoundKey Structural Difference from NMTLipolysis in Human AdipocytesPrimary Adrenergic Action
N-Methyltyramine-Inhibitory / Very Weak wikipedia.orgnih.govα₂-Adrenoceptor Antagonist wikipedia.orgnih.govmedchemexpress.com
Synephrineβ-hydroxyl groupPartially Stimulatory (at high doses)β₃-Adrenoceptor Agonist (weak)
Octopamineβ-hydroxyl group, primary aminePartially Stimulatory (at high doses)β₃-Adrenoceptor Agonist (weak)
Phenylethanolamineβ-hydroxyl group, no p-hydroxyl, primary amineN/AN/A

Structure-Activity Relationship Studies for Receptor Agonism

The specific molecular structure of N-Methyltyramine dictates its interaction with various biological receptors, and subtle changes to this structure can lead to profound differences in pharmacological activity.

Role of N-Methylation: The progressive methylation of the amine group in the series tyramine → N-methyltyramine → hordenine generally leads to a decrease in potency at the TAAR1 receptor. nih.govresearchgate.net For adrenergic receptors, increasing the size of the substituent on the nitrogen atom tends to decrease α-adrenergic activity and increase β-adrenergic activity. However, in the case of NMT, this N-methylation does not confer significant β-agonist activity, and it instead exhibits α₂-antagonistic properties. wikipedia.orgnih.gov The tertiary amine of hordenine makes it an effective inhibitor of norepinephrine reuptake, an action not as prominent with the primary amine tyramine or the secondary amine NMT. wikipedia.org

Absence of β-Hydroxyl Group: NMT lacks a hydroxyl group on the β-carbon of its ethylamine (B1201723) side chain. This structural feature is critical for direct-acting agonist activity at adrenergic receptors, as seen in compounds like synephrine, octopamine, and norepinephrine. The absence of this group in NMT is a primary reason for its lack of significant direct adrenergic agonism and its reliance on other mechanisms, such as norepinephrine release or receptor antagonism. researchgate.net

Pattern of Aromatic Hydroxylation: NMT possesses a single hydroxyl group at the para-position of the phenyl ring. This is distinct from catecholamines (like norepinephrine and epinephrine), which have hydroxyl groups at both the meta- and para-positions. This catechol structure is crucial for high-affinity binding and potent activation of α- and β-adrenergic receptors. The single para-hydroxyl group of NMT results in a much lower affinity for these receptors.

Advanced Analytical Methodologies for N Methyltyramine Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of N-Methyltyramine from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed due to their efficiency and versatility.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of N-Methyltyramine. The separation is typically achieved on a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. gnest.orgresearchgate.net An isocratic mobile phase, often consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., water with sulfuric acid or a phosphate (B84403) buffer), is commonly used to elute the compound. gnest.orgsielc.com

UV Detection: N-Methyltyramine possesses a chromophore in its structure, allowing for detection using an ultraviolet (UV) detector. researchgate.net The selection of an appropriate wavelength is critical for sensitivity. For tyramine (B21549), a structurally similar compound, absorption maxima are observed at 192 nm, 222 nm, and 276 nm. sielc.com A wavelength of 222 nm has been used for the analysis of tyramine. sielc.com

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. nih.gov Since N-Methyltyramine is not naturally fluorescent, a pre-column or post-column derivatization step is required. nih.govmdpi.com A common derivatizing agent for biogenic amines is dansyl chloride. gnest.org This reaction creates a highly fluorescent derivative that can be detected at specific excitation and emission wavelengths (e.g., λex=230 nm, λem= 350 nm for dansylated amines), allowing for quantification at very low levels. gnest.org The use of intrinsic fluorescence, if applicable, can also be a powerful tool for analysis without derivatization. nih.gov

Table 1: Representative HPLC Conditions for Amine Analysis
ParameterConditionDetectorReference
ColumnC18 (e.g., 250 mm × 4.6 mm, 5 µm)UV/Fluorescence gnest.orgresearchgate.net
Mobile PhaseAcetonitrile and Phosphate Buffer (pH=4.0) (60:40, v/v)
Flow Rate0.8 - 1.0 mL/min
Detection WavelengthUV: ~278 nm; Fluorescence (with derivatization): λex=230 nm, λem=350 nm

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful analytical technique that offers superior sensitivity and selectivity compared to conventional HPLC methods. mdpi.com This method couples the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry. nih.gov

For the analysis of N-Methyltyramine, electrospray ionization (ESI) in the positive ion mode is typically employed. mdpi.commdpi.com In the ESI source, the analyte molecules are ionized, often forming a protonated molecule [M+H]⁺. nih.gov The precursor ion corresponding to N-Methyltyramine ([M+H]⁺ at m/z 152) is then selected in the first mass analyzer. nih.gov This precursor ion is fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even in complex matrices. mdpi.com LC-ESI-MS/MS is particularly valuable for analyzing trace levels of N-Methyltyramine in biological and environmental samples. nih.gov

Table 2: Key Parameters for LC-ESI-MS/MS Analysis of N-Methyltyramine
ParameterDescriptionTypical Value/SettingReference
Ionization ModeElectrospray Ionization (ESI)Positive Ion Mode mdpi.commdpi.com
Precursor Ion [M+H]⁺Protonated molecule of N-Methyltyraminem/z 152 nih.gov
Scan ModeMultiple Reaction Monitoring (MRM)Specific precursor → product ion transitions mdpi.com
Collision GasInert gas used for fragmentationNitrogen or Argon mdpi.com

Spectroscopic Identification and Characterization (e.g., NMR, MS, UV)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of N-Methyltyramine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the molecular structure. taylorandfrancis.com Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity and purity of N-Methyltyramine by showing characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule. pharmaffiliates.com

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. nih.gov Electron Ionization (EI) can be used, but LC-MS with ESI is more common for this type of compound. nih.govfoodb.ca The mass spectrum shows the molecular ion peak, confirming the molecular weight, and a specific fragmentation pattern that serves as a fingerprint for the compound's structure. researchgate.net

Ultraviolet (UV) Spectroscopy : UV spectroscopy is used to observe the absorption of ultraviolet light by the molecule. researchgate.net The UV spectrum of N-Methyltyramine is characterized by specific absorption maxima (λmax) due to its phenolic ring structure. researchgate.net While less specific than NMR or MS, UV spectroscopy is a simple and rapid method often used in conjunction with HPLC for detection. sielc.comresearchgate.net

Table 3: Summary of Spectroscopic Data for N-Methyltyramine and Related Compounds
TechniqueType of Information ProvidedKey Features for N-MethyltyramineReference
NMRDetailed molecular structure, atom connectivityCharacteristic ¹H and ¹³C chemical shifts for aromatic, ethyl, and methyl groups. taylorandfrancis.compharmaffiliates.com
MSMolecular weight and fragmentation patternMolecular ion peak [M+H]⁺ at m/z 152 and specific product ions. nih.gov
UVPresence of chromophoresAbsorption maxima characteristic of the substituted phenol (B47542) group (e.g., ~275-280 nm). sielc.comresearchgate.net

Method Development and Validation for Diverse Matrices

The development of a reliable analytical method for N-Methyltyramine requires careful optimization of various parameters, including sample preparation, chromatographic conditions, and detector settings. nih.govnih.gov Once developed, the method must be rigorously validated to ensure its suitability for the intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). researchgate.neteurofins.com

Validation involves assessing several key performance characteristics:

Specificity : The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nano-ntp.com

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Accuracy : The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nano-ntp.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nano-ntp.com

These validation steps are crucial for methods intended for use in diverse matrices such as plant extracts, dietary supplements, and biological fluids (e.g., plasma, urine), ensuring the data generated is accurate and reliable. mdpi.comnih.gov

Table 4: Typical Method Validation Parameters for HPLC Analysis
Validation ParameterDescriptionTypical Acceptance CriteriaReference
Linearity (r²)Correlation coefficient of the calibration curve> 0.999 researchgate.net
Accuracy (% Recovery)Percentage of true concentration measuredTypically 80-120% mdpi.com
Precision (RSD%)Relative Standard Deviation of replicate measurements< 15% nano-ntp.com
LODSignal-to-noise ratio of ~3:1Dependent on method sensitivity nano-ntp.com
LOQSignal-to-noise ratio of ~10:1Dependent on method sensitivity mdpi.com

Isotopic Labeling for Metabolic and Pharmacokinetic Studies

Isotopic labeling is a powerful technique used to trace the fate of N-Methyltyramine in biological systems. nih.gov This involves synthesizing the compound with one or more atoms replaced by their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). ckisotopes.comnih.gov The labeled compound is chemically identical to the unlabeled version but can be distinguished by mass spectrometry. nih.gov

By administering isotopically labeled N-Methyltyramine, researchers can:

Trace Metabolic Pathways : Track the conversion of N-Methyltyramine into its various metabolites by identifying the mass-shifted products in biological samples like urine and plasma. nih.govresearchgate.net

Determine Pharmacokinetic Profiles : Quantify the absorption, distribution, metabolism, and excretion (ADME) of the compound with high precision. wikipedia.org The labeled compound allows for differentiation from any endogenous N-Methyltyramine that may be present.

Investigate Metabolic Flux : Study the rate of synthesis and turnover of metabolites within a biological system. biorxiv.org

This approach provides unambiguous insights into the dynamic processes that N-Methyltyramine undergoes in vivo, which is difficult to achieve with other methods. nih.govnih.gov

Emerging Research Areas and Future Directions in N Methyltyramine Studies

Investigation of N-Methyltyramine in Complex Biological Systems

The physiological effects of N-Methyltyramine are increasingly being studied in complex, integrated biological systems that more accurately reflect in vivo conditions. A significant area of this research has been its impact on human adipocytes, or fat cells. In these systems, N-Methyltyramine has been observed to influence glucose transport and lipolysis, the process of breaking down fats.

Notably, research has demonstrated that N-Methyltyramine can stimulate the uptake of 2-deoxyglucose in human adipocytes. This effect, however, appears to be context-dependent, with the compound also demonstrating an ability to partially inhibit insulin-stimulated glucose transport. This dualistic role suggests a complex interplay with cellular metabolic regulation.

Furthermore, N-Methyltyramine exhibits antilipolytic effects, inhibiting the breakdown of stored triglycerides in adipocytes. This action is contrary to the effects of many compounds marketed for weight management and highlights the nuanced activity of N-Methyltyramine within the intricate environment of adipose tissue.

Table 1: Effects of N-Methyltyramine on Human Adipocyte Functions

Biological ProcessObserved Effect of N-MethyltyramineNotes
Glucose Uptake Stimulates 2-deoxyglucose uptakeCan partially inhibit insulin-stimulated uptake
Lipolysis Inhibits isoprenaline-induced lipolysisDemonstrates antilipolytic properties

Elucidation of Signaling Cascades Mediated by N-Methyltyramine

A primary focus of current research is to unravel the specific signaling pathways through which N-Methyltyramine exerts its effects. Evidence points to its interaction with several key receptor systems, including adrenergic receptors and trace amine-associated receptors (TAARs).

N-Methyltyramine has been identified as an α2-adrenoreceptor antagonist nih.gov. By blocking these receptors, it can modulate the release of neurotransmitters like norepinephrine (B1679862), influencing a variety of physiological processes. Recent studies have also indicated that N-Methyltyramine binds to the dopamine (B1211576) D2 receptor with an affinity similar to its precursor, hordenine (B123053), and displays selectivity for the G protein-mediated pathway over the β-arrestin pathway nih.gov.

The interaction of N-Methyltyramine with Trace Amine-Associated Receptor 1 (TAAR1) is another critical area of investigation. TAAR1 is a G protein-coupled receptor that is activated by a range of biogenic amines. The activation of TAAR1 can trigger downstream signaling cascades, including the cyclic AMP (cAMP) pathway, which is a pivotal second messenger system regulating numerous cellular functions nih.govwikipedia.orgcreativebiolabs.netnews-medical.netcusabio.com. The precise downstream consequences of N-Methyltyramine-mediated TAAR1 activation, including potential interactions with other receptors like the D2 dopamine receptor to form heteromers, are subjects of ongoing research nih.govresearchgate.net. Understanding these intricate signaling networks is crucial for a comprehensive pharmacological characterization of the compound.

Role in Dietary Contexts and Food Science Research

The natural occurrence of N-Methyltyramine in a variety of food products and beverages has spurred research into its physiological effects in a dietary context. It is found in plants such as barley and in fermented products like beer nih.gov.

From a physiological standpoint, N-Methyltyramine has been shown to stimulate the secretion of gastrin and pancreatic enzymes nih.gov. Gastrin is a hormone that stimulates the release of gastric acid, while pancreatic secretions are vital for the digestion of fats, proteins, and carbohydrates. This suggests a potential role for dietary N-Methyltyramine in modulating digestive processes.

The presence and stability of N-Methyltyramine and its precursor, hordenine, throughout the brewing process have been monitored, with studies showing their continuous release from barley malt (B15192052) during mashing and stability during fermentation and conditioning nih.gov. Research in this area is important for understanding the potential physiological impact of consuming N-Methyltyramine-containing foods and beverages.

Table 2: Dietary Sources and Digestive Effects of N-Methyltyramine

Dietary SourcePhysiological Effect
Barley, BeerStimulation of gastrin secretion
Various plant speciesStimulation of pancreatic secretions

Advanced Models for Pharmacological and Pharmacokinetic Assessment

To better predict the in vivo behavior of N-Methyltyramine, researchers are moving towards more sophisticated preclinical models. Traditional two-dimensional cell cultures are being supplemented and replaced by advanced in vitro systems that more accurately mimic human physiology.

One such approach is the use of human liver microsomes, which are subcellular fractions containing drug-metabolizing enzymes. These models allow for the study of the metabolic fate of compounds like N-Methyltyramine in a controlled environment researchgate.net.

Furthermore, the development of organ-on-a-chip technology offers a promising avenue for future research youtube.comresearchgate.netamegroups.orgtaylorandfrancis.com. These microfluidic devices can be used to culture three-dimensional human tissues that replicate the structure and function of organs such as the liver and intestine. Multi-organ chips can even simulate the interactions between different organs, providing a more holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME) profile nih.gov. The application of physiologically based pharmacokinetic (PBPK) modeling, which integrates physiological and compound-specific data, can further enhance the predictive power of these advanced models for compounds like N,N-dimethyltryptamine and harmine, and could be applied to N-Methyltyramine nih.gov.

Genetic and Enzymatic Determinants of N-Methyltyramine Metabolism

The metabolism of N-Methyltyramine is a key determinant of its physiological activity and duration of action. In humans, its biosynthesis from tyramine (B21549) is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT) wikipedia.org. The breakdown of N-Methyltyramine, similar to its precursor tyramine, is primarily carried out by monoamine oxidase A (MAO-A) roguescientist.comedlineplus.govxcode.life.

A significant area of emerging research is the investigation of how genetic variations, or polymorphisms, in the genes encoding these enzymes can influence an individual's response to N-Methyltyramine. For instance, genetic polymorphisms in the PNMT gene have been associated with differences in weight loss in response to certain therapies, suggesting that variations in this enzyme could affect the levels and activity of its substrates and products nih.govresearchgate.netllu.edu.

Similarly, genetic variants in the MAOA gene can lead to differences in enzyme activity, which may affect the breakdown of monoamines like tyramine and, by extension, N-Methyltyramine roguescientist.comedlineplus.govfrontiersin.org. Individuals with less efficient variants of the MAOA gene may metabolize these compounds more slowly, potentially leading to altered physiological responses roguescientist.co. The study of these genetic determinants is crucial for understanding inter-individual variability in the effects of N-Methyltyramine and for the future development of personalized nutrition and medicine.

Q & A

Q. What analytical methods are recommended for characterizing the purity and structure of N-Methyltyramine hydrochloride?

To confirm purity and structural integrity, employ Thin-Layer Chromatography (TLC) with silica gel plates. Reported Rf values in solvent systems (e.g., 0.23–0.44 across five systems) can validate consistency . For structural confirmation, use Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to identify key functional groups, such as the phenolic hydroxyl and methylaminoethyl moieties . Mass spectrometry (MS) can further verify molecular weight (151.2 g/mol) and fragmentation patterns.

Q. How can researchers synthesize and purify this compound?

Synthesis typically involves methylating tyramine using reductive amination or alkylation agents. Post-synthesis, purify via recrystallization in ethanol or methanol to remove unreacted precursors. Purity can be assessed using HPLC with UV detection at 280 nm (optimized for aromatic rings) . Ensure compliance with safety protocols for handling amines and hydrochlorides, including PPE and ventilation .

Q. What are the primary pharmacological targets of this compound?

N-Methyltyramine acts as an α2-adrenergic receptor antagonist, modulating adrenergic signaling. Experimental validation involves receptor-binding assays using radiolabeled ligands (e.g., [³H]-yohimbine) in tissue homogenates or transfected cell lines. Competitive inhibition curves can determine IC₅₀ values . Cross-validate with functional assays, such as cAMP accumulation in receptor-expressing cells.

Advanced Research Questions

Q. How should researchers design experiments to investigate interactions between N-Methyltyramine and monoamine oxidase (MAO) inhibitors?

Co-administer N-Methyltyramine with selective MAO-A (e.g., Ro 41-1049) or MAO-B (e.g., Ro 16-6491) inhibitors in vitro or in vivo. Measure metabolite levels (e.g., vanillylmandelic acid) via HPLC or LC-MS to assess MAO activity modulation. Control for nonspecific effects by including tyramine (a MAO substrate) and verifying enzyme selectivity . Use rodent models to study systemic interactions, ensuring ethical guidelines for dosing and tissue sampling.

Q. How can contradictory data on N-Methyltyramine’s receptor activity be resolved?

Discrepancies may arise from differences in assay conditions (e.g., tissue specificity, receptor isoform expression). Conduct comparative studies:

  • In vitro: Use cloned α2-adrenergic receptor subtypes (e.g., α2A, α2B) to isolate responses.
  • In vivo: Employ knockout models to confirm receptor dependency.
  • Pharmacokinetics: Assess bioavailability and metabolite interference using plasma/tissue LC-MS profiling .

Q. What advanced techniques are suitable for studying N-Methyltyramine’s role in pulmonary or intestinal pathophysiology?

  • Pulmonary fibrosis models: Administer N-Methyltyramine in bleomycin-induced rat models and quantify collagen deposition via hydroxyproline assays or histopathology .
  • Gut motility studies: Use isolated ileum preparations to measure contractile responses. Pair with α2-agonist/antagonist controls (e.g., clonidine, yohimbine) to validate mechanistic pathways .

Methodological Guidance

Q. How can researchers optimize TLC conditions for this compound?

Use silica gel plates with the following solvent systems for reproducibility:

Solvent SystemRf Value Range
A0.23
B0.40–0.41
C0.08–0.09
D0.19–0.20
E0.44

Visualize under UV (254 nm) or with ninhydrin staining for primary/secondary amines .

Q. What safety protocols are critical when handling this compound?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis or aerosol-generating steps.
  • First aid: For accidental exposure, rinse skin/eyes with water for 15 minutes; seek medical evaluation for ingestion/inhalation .

Data Contradiction Analysis

Q. How to address variability in reported α2-adrenergic receptor antagonism efficacy?

Potential factors include:

  • Species differences: Human vs. rodent receptor affinity variations.
  • Tissue-specific isoforms: Test multiple tissues (e.g., brain, ileum) .
  • Metabolite interference: Profile metabolites (e.g., N-oxides) that may alter activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.